2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
138380-44-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,2-dihydroxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,7,10-11H |
InChI Key |
JVCHODKRWGEYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(O)O |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional techniques, provides a comprehensive picture of the molecule's atomic connectivity and chemical environment. A key aspect of its NMR characterization is the confirmation of its existence as a gem-diol hydrate (B1144303) rather than the corresponding diketone.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridine (B92270) ring and the aliphatic portion of the molecule. The pyridine ring displays a complex set of four aromatic protons, typically appearing in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen and the ethanone (B97240) substituent.
A crucial signal in the spectrum is a singlet observed for the proton on the diol-bearing carbon (C2). This methine proton is adjacent to two hydroxyl groups and the carbonyl group, leading to a downfield shift. Additionally, the two hydroxyl protons (gem-diol) would be visible, though their signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In deuterated solvents like D₂O, this signal would disappear due to H-D exchange, a useful diagnostic feature.
Table 1: Expected ¹H NMR Signal Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridyl-H6 | ~8.6 - 8.8 | Doublet | Most downfield due to proximity to nitrogen. |
| Pyridyl-H3 | ~8.0 - 8.2 | Doublet | Affected by the adjacent carbonyl group. |
| Pyridyl-H4 | ~7.8 - 8.0 | Triplet of doublets | |
| Pyridyl-H5 | ~7.4 - 7.6 | Triplet | |
| C(O)CH(OH)₂ | ~6.0 - 6.5 | Singlet | Aliphatic methine proton. |
| CH(OH)₂ | Variable | Broad Singlet | Exchangeable protons; disappears in D₂O. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides critical information about the carbon framework. For this compound, seven distinct carbon signals are expected. The spectrum confirms the hydrate structure's predominance over the diketone form. The carbonyl carbon (C1) of the ketone appears significantly downfield (δ > 190 ppm). The most revealing signal is that of the gem-diol carbon (C2), which is expected to resonate around δ 90-95 ppm. This is a characteristic shift for a hydrated carbonyl carbon and is significantly different from the shift expected for a second carbonyl group in the unhydrated diketone (which would also be >190 ppm). The five carbons of the pyridine ring would appear in their typical aromatic region (δ 120-155 ppm). researchgate.net
Table 2: Expected ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (C1) | ~195 - 200 | Ketone carbonyl carbon. |
| C(OH)₂ (C2) | ~90 - 95 | Gem-diol carbon, characteristic of the hydrate. |
| Pyridyl-C2 | ~152 - 154 | Carbon adjacent to nitrogen and substituent. |
| Pyridyl-C6 | ~148 - 150 | Carbon adjacent to nitrogen. |
| Pyridyl-C4 | ~136 - 138 | |
| Pyridyl-C3 | ~127 - 129 | |
| Pyridyl-C5 | ~122 - 124 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy, while less common due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atom. nih.gov For this compound, a single ¹⁵N signal would be expected for the pyridine nitrogen. Its chemical shift would be characteristic of a pyridine-type environment. nih.gov Due to sensitivity challenges, ¹⁵N NMR experiments often require ¹⁵N-enriched samples or the use of indirect detection methods like HMBC. chemicalbook.comresearchgate.net The precise chemical shift would confirm the electronic state of the heterocyclic ring, which is influenced by the dihydroxyethanone substituent.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. It would clearly show correlations between the adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.netresearchgate.net It would be used to definitively link each pyridine proton signal to its corresponding carbon signal (e.g., Pyridyl-H6 to Pyridyl-C6). It would also show a clear correlation between the methine proton at δ ~6.0-6.5 ppm and the gem-diol carbon at δ ~90-95 ppm, providing strong evidence for the hydrate structure. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule. researchgate.netnih.gov Key correlations would include those from the methine proton (on C2) to the carbonyl carbon (C1) and to the pyridyl C2' carbon. Additionally, correlations from the pyridine protons (especially H3 and H6) to the carbons of the side chain (C1 and C2) would confirm the attachment of the substituent to the ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by features that confirm its gem-diol structure. The most prominent feature is a strong, broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state or in solution.
Another key diagnostic peak is the C=O stretching vibration of the ketone group, which typically appears as a strong, sharp band. For this molecule, it is expected in the range of 1680-1700 cm⁻¹, consistent with an aryl ketone. The presence of this band alongside the strong O-H band confirms the coexistence of both functional groups. The spectrum would also show characteristic C=C and C=N stretching vibrations from the pyridine ring around 1400-1600 cm⁻¹, and C-H stretching and bending modes.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3500 | O-H stretch (diol) | Strong, Broad | Indicative of hydrogen-bonded hydroxyl groups. |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium | |
| ~2900 | C-H stretch (aliphatic) | Weak | |
| ~1680 - 1700 | C=O stretch (ketone) | Strong, Sharp | Confirms the presence of the carbonyl group. |
| ~1580, ~1470, ~1430 | C=C, C=N stretch (pyridine ring) | Medium-Strong | Characteristic pyridine ring skeletal vibrations. |
| ~1100 - 1000 | C-O stretch (diol) | Strong |
Raman Spectroscopy
For pyridine-containing compounds, characteristic Raman bands are expected to arise from the pyridine ring vibrations. These include ring stretching modes, which are typically observed in the 1000-1600 cm⁻¹ region, and ring breathing modes, which appear around 990-1030 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone group would likely present a strong band in the region of 1650-1700 cm⁻¹. The presence of the dihydroxy group (-C(OH)₂) would be indicated by O-H stretching vibrations, typically broad and in the high-frequency region of 3200-3600 cm⁻¹, as well as C-O stretching and O-H bending modes at lower frequencies.
In a study of glyoxal (B1671930) oligomers in aqueous solutions, it was noted that the absence of a Raman spectral peak for the carbonyl stretch was evidence of the hydration of the carbonyl groups, which is relevant to the dihydroxy form of the title compound. nih.gov The study of various pyridine derivatives by Raman spectroscopy has established the characteristic vibrational frequencies associated with the pyridine ring, which would be expected to be present in the spectrum of this compound. researchgate.netresearchgate.net
Table 1: Predicted Raman Active Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretching | 3200-3600 |
| C-H Stretching (Aromatic) | 3000-3100 |
| C=O Stretching | 1650-1700 |
| Pyridine Ring Stretching | 1000-1600 |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
While specific experimental UV-Vis data for this compound is not detailed in the provided search results, studies on related pyridine derivatives provide a basis for predicting its absorption characteristics. Pyridine itself exhibits absorption bands in the UV region. The electronic spectra of pyridine derivatives are influenced by the nature and position of substituents on the ring. researchgate.net The presence of the carbonyl group and the dihydroxy groups would be expected to influence the position and intensity of the absorption maxima (λmax). The π → π* transitions of the pyridine ring are typically observed at shorter wavelengths, while the n → π* transition of the carbonyl group would appear at a longer wavelength and with lower intensity.
In a study on the concentration and temperature effects on the electronic absorption spectra of a carbohydrazonic acid containing a pyridine moiety, the longer wavelength band was assigned to an intermolecular charge transfer transition. For 2-pyridone, a tautomer of 2-hydroxypyridine, the UV-vis λmax is reported at 293 nm in water. While not the same compound, this provides a reference point for the absorption of a related heterocyclic system.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* (Pyridine ring) | ~200-270 | Polar solvent |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₇H₇NO₃), the calculated exact mass can be compared with the experimentally measured mass to confirm its composition.
Although specific HRMS data for the title compound was not found, a study on 2-hydroxy-1,2-di(pyridine-2-yl)ethanone, a related compound, demonstrated the use of mass spectrometry for its characterization. In general, HRMS analysis of this compound would involve ionization of the molecule and measurement of the mass-to-charge ratio (m/z) of the molecular ion or a protonated/adducted species with high precision.
Table 3: Theoretical HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₈NO₃⁺ | 154.0499 |
Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or an adduct with other cations like sodium [M+Na]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.
For this compound, ESI-MS would be expected to produce a prominent ion corresponding to its protonated form. Fragmentation of this ion would likely involve the loss of water molecules from the dihydroxy group and cleavage of the bond between the carbonyl and the dihydroxy-bearing carbon. The fragmentation of the pyridine ring could also be observed. While no specific ESI-MS data for the title compound was found, the general fragmentation patterns of ketones and alcohols are well-established and would apply here.
X-ray Diffraction Crystallography
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the crystal packing and intermolecular interactions.
While the crystal structure of this compound has not been specifically reported in the searched literature, the crystal structures of several related pyridine derivatives have been determined. For instance, the crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide reveals details about the planarity of the pyridine rings and the nature of intermolecular hydrogen bonding. In another example, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) shows a chair conformation for the piperidine (B6355638) ring and the formation of dimeric aggregates through C–H···O hydrogen bonds. These studies suggest that the crystal structure of this compound would likely be stabilized by a network of hydrogen bonds involving the dihydroxy groups and the pyridine nitrogen.
Table 4: Representative Crystallographic Data for a Related Pyridine Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|
Data for a related compound, not the title compound.
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values based on the compound's molecular formula.
For this compound (C₇H₇NO₃), the theoretical percentages of C, H, and N can be calculated. Experimental determination of these values would provide strong evidence for the compound's purity and elemental composition. While no specific experimental elemental analysis data for the title compound was found in the search results, this remains a standard and essential characterization method. For example, in the synthesis of dipyridin-2-ylmethanone oxime, elemental analysis was used to confirm the composition of the product.
Table 5: Theoretical Elemental Analysis for this compound (C₇H₇NO₃)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 54.90 |
| Hydrogen (H) | 4.61 |
| Nitrogen (N) | 9.15 |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are pivotal in determining the stability and decomposition profile of chemical compounds. For this compound, which exists as a hydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its thermal properties. acs.orgresearchgate.net
Detailed Research Findings:
While specific experimental TGA and DSC data for this compound are not extensively documented in publicly available literature, a hypothetical analysis based on the behavior of similar hydrated organic compounds can be described. acs.orgnih.goved.gov TGA is expected to reveal a distinct two-step weight loss profile. The initial weight loss, occurring at a lower temperature range, would correspond to the loss of water of hydration. iea-shc.org The second, more significant weight loss at higher temperatures would be attributed to the thermal decomposition of the anhydrous organic molecule.
DSC analysis would complement the TGA data by measuring the heat flow associated with these thermal events. An endothermic peak would be anticipated in the DSC thermogram corresponding to the energy required for the dehydration process. researchgate.net Subsequent thermal events, such as melting of the anhydrous form followed by decomposition, would also be observable as endothermic or exothermic peaks, respectively. The precise temperatures and energy changes associated with these events are crucial for defining the compound's thermal stability. acs.org
Interactive Data Table: Hypothetical Thermal Analysis Data
The following table illustrates the type of data that would be generated from TGA and DSC analyses of this compound.
| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Heat Flow (mJ/mg) | Interpretation |
| Dehydration | TGA/DSC | ~80 | ~100 | ~10.5% | Endothermic | Loss of one molecule of water of hydration. |
| Decomposition | TGA/DSC | >150 | - | >80% | Exothermic | Decomposition of the organic molecule. |
Note: The data presented in this table is illustrative and based on the expected behavior of a hydrated organic compound. Actual experimental values may vary.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., TLC, GC)
Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in reaction mixtures or other matrices. Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative analysis, while Gas Chromatography (GC) provides a more robust and quantitative approach. wisc.eduwisc.edu
Detailed Research Findings:
Thin-Layer Chromatography (TLC):
For the TLC analysis of this compound, a polar stationary phase such as silica (B1680970) gel or alumina (B75360) is appropriate, given the polar nature of the compound. wisc.edusavemyexams.com The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely provide the necessary elution power. wisc.edulibretexts.org The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) value, which should ideally be between 0.2 and 0.8 for accurate assessment. libretexts.org Visualization of the spots on the TLC plate can be achieved under UV light, especially if fluorescently-tagged plates are used, or by staining with a suitable reagent such as potassium permanganate (B83412) or an iodine chamber. savemyexams.com
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. tandfonline.commdpi.com Due to the relatively low volatility of this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.
A capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms), would be suitable for the separation. mdpi.comresearchgate.net The oven temperature program would need to be optimized to ensure good resolution of the analyte from any impurities or other components in the mixture. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. tandfonline.com GC-MS provides the added advantage of structural information, aiding in the unequivocal identification of the compound. researchgate.net
Interactive Data Table: Proposed Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Parameters |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | UV light (254 nm) | Rf value optimization |
| GC | (5%-phenyl)-methylpolysiloxane | Helium | FID or MS | Inlet Temperature: ~250°C, Oven Program: 50-280°C ramp, Detector Temperature: ~300°C |
Note: The conditions presented are proposed starting points and may require optimization for specific applications.
Chemical Reactivity and Mechanistic Pathways of 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Reactivity Profile of the α,α-Dihydroxy Ketone Moiety
The core reactivity of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one stems from the α,α-dihydroxy ketone group, which is essentially a hydrated α-keto aldehyde. This geminal diol structure exists in equilibrium with its corresponding keto-aldehyde form, although the equilibrium often favors the hydrated diol, particularly in the presence of water.
The α,α-dihydroxy ketone moiety is characterized by several key reactive features:
Acidity of Hydroxyl Groups : The hydroxyl protons are weakly acidic and can be removed by a base. Deprotonation under basic conditions initiates several key transformations, including rearrangement and condensation reactions. wikipedia.org
Nucleophilicity of Hydroxyl Groups : The oxygen atoms of the diol possess lone pairs of electrons, rendering them nucleophilic. They can react with various electrophiles. For instance, α,α'-dihydroxy ketones are known to react with phosgene (B1210022) in the presence of a base to form cyclic carbonates like 1,3-dioxane-2,5-diones. acs.orgnih.gov
Electrophilicity of the Carbonyl Carbon : The adjacent carbonyl group withdraws electron density, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
α-Ketol Rearrangement : A hallmark reaction of α-hydroxy ketones is the α-ketol rearrangement, which can be induced by acid, base, or heat. wikipedia.org This reversible isomerization involves a 1,2-migration of an alkyl or aryl group. In the case of this compound, this could potentially lead to the formation of a more stable isomeric structure, driven by thermodynamic factors such as the release of ring strain or steric hindrance. wikipedia.org The reaction proceeds via the transformation of an alkoxide into a carbonyl group, with a simultaneous shift of the bonding electrons of the migrating group. wikipedia.org
Influence of the Pyridine (B92270) Heterocycle on Reactivity
The pyridine ring exerts a profound electronic influence on the attached dihydroxy ketone moiety, significantly modifying its reactivity compared to a simple alkyl or aryl-substituted analogue. researchgate.net
Electron-Withdrawing Effect : The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as a strong electron-withdrawing group through both inductive and resonance effects. slideshare.netslideshare.net This deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. slideshare.net
Enhanced Carbonyl Electrophilicity : The electron-withdrawing nature of the 2-pyridyl group enhances the partial positive charge on the carbonyl carbon of the ethanone (B97240) moiety. This makes the carbonyl group more susceptible to nucleophilic attack compared to its phenyl analogue, 2,2-dihydroxy-1-phenylethanone. nih.gov
Basicity of Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom gives it basic properties. It can be protonated by acids, forming a pyridinium (B92312) salt. This protonation further enhances the electron-withdrawing effect of the ring, increasing the electrophilicity of the carbonyl carbon.
Chelation : The nitrogen atom of the pyridine ring and the carbonyl oxygen can act as a bidentate ligand, chelating with metal ions. This chelation can influence the stereochemical outcome of reactions and is a key feature in the coordination chemistry of 2-acylpyridines. researchgate.net
Electrophilic and Nucleophilic Reaction Pathways
The dual functionality of this compound allows it to participate in both electrophilic and nucleophilic reactions. A species that provides an electron pair to form a new bond is a nucleophile, while one that accepts an electron pair is an electrophile. masterorganicchemistry.com Most reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.com
As a Nucleophile : The molecule possesses several nucleophilic centers:
The oxygen atoms of the dihydroxy group can attack strong electrophiles.
The nitrogen atom of the pyridine ring can act as a nucleophile, for example, in alkylation reactions to form quaternary pyridinium salts. acs.org
Ketones can act as nucleophiles at the oxygen atom, especially when reacting with a strong acid like H+. youtube.com
As an Electrophile : The primary electrophilic center is the carbonyl carbon.
The carbonyl carbon is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), hydrides, amines, and enolates. youtube.com The electron-withdrawing pyridine ring enhances this electrophilicity. researchgate.net This can lead to addition products where the carbonyl double bond is broken. youtube.com
A summary of potential reaction pathways is presented in the table below.
| Reaction Type | Reactant Type | Site of Reaction on Substrate | Potential Product |
| Nucleophilic Addition | Nucleophile (e.g., RMgX, LiAlH₄) | Carbonyl Carbon | Tertiary or Secondary Alcohol |
| Electrophilic Reaction | Electrophile (e.g., R-X, Acyl chloride) | Diol Oxygens, Pyridine Nitrogen | Ether, Ester, Pyridinium Salt |
| Condensation | Aldehyde/Ketone (in base) | Diol Hydroxyls (as alkoxide) | Cyclic acetals/ketals |
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound is conducive to various intramolecular reactions, leading to cyclic products or constitutional isomers.
α-Ketol Rearrangement : As previously mentioned, this is a key potential rearrangement. wikipedia.org Under basic conditions, deprotonation of a hydroxyl group could initiate a 1,2-migration of the pyridyl group to the adjacent carbon, forming an α-hydroxy-α-pyridyl acetaldehyde. The reaction is reversible and thermodynamically controlled, favoring the more stable isomer. wikipedia.org
Intramolecular Cyclization : The proximity of the pyridine nitrogen and the side chain allows for intramolecular cyclization reactions. For example, under acidic conditions, aldehyde and ketone electrophiles on side chains of 2-alkylpyridines can undergo intramolecular aldol-like condensations. rsc.org While this compound lacks an enolizable proton, derivatives could undergo such reactions. Cyclization can also be promoted in basic media; for instance, amides of β-enamino ketones are known to cyclize to form pyridin-2(1H)-ones. researchgate.netosi.lv In a similar vein, derivatives of this compound could potentially cyclize to form novel heterocyclic systems.
Oxidative and Reductive Transformations
The oxidation state of the carbons in the ethanone moiety allows for both oxidative and reductive transformations.
Oxidation : The α,α-dihydroxy ketone can be viewed as a hydrated form of an α-dicarbonyl compound. Mild oxidation could potentially yield 1,2-di(pyridin-2-yl)ethane-1,2-dione, a diketone. bldpharm.com The oxidation of vicinal diols is a common transformation, and various reagents, including ruthenium tetraoxide-based catalysts, are effective for such processes. nih.gov Oxidative amination strategies have also been developed to convert related cyclic ketones into pyridones. chemrxiv.org
Reduction : The carbonyl group is susceptible to reduction.
Reduction to Alcohol : Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be reduced to the corresponding secondary alcohol, yielding 1-(pyridin-2-yl)ethane-1,2,2-triol. Further reduction might lead to 2-(pyridin-2-yl)ethan-1-ol. matrix-fine-chemicals.com
Reductive Amination : In the presence of ammonia (B1221849) or a primary amine and a reducing agent, the ketone could undergo reductive amination to form 1-(pyridin-2-yl)ethan-1-amine. nih.gov
Reductive Alkylation : One-pot reductive alkylation methods have been developed for related dihydroxy pyridines, suggesting that similar transformations could be applied to this compound. nih.gov
Detailed Mechanistic Investigations
Specific kinetic studies and determined rate laws for reactions involving this compound are not extensively reported in the literature. However, the general methodologies for such investigations are well-established and can be applied to understand its reaction mechanisms.
A rate law is an equation that links the reaction rate with the concentrations of reactants and a rate constant (k). scribd.com For a hypothetical reaction: A + B → Products The rate law takes the form: Rate = k[A]ˣ[B]ʸ, where x and y are the reaction orders with respect to reactants A and B. youtube.com
Method of Initial Rates : This experimental approach is commonly used to determine the rate law. scribd.com It involves measuring the initial rate of the reaction at different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined. youtube.com
For example, to study the kinetics of a nucleophilic addition of a nucleophile (Nu⁻) to this compound (abbreviated as Py-CO-CH(OH)₂), one could set up a series of experiments like the one hypothetically detailed in the table below.
| Experiment | [Py-CO-CH(OH)₂] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Analysis of Data :
Comparing experiments 1 and 2, doubling the concentration of the ketone while keeping the nucleophile concentration constant doubles the rate (3.0/1.5 = 2). This indicates the reaction is first order with respect to this compound (x=1).
Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the ketone concentration constant quadruples the rate (6.0/1.5 = 4). This indicates the reaction is second order with respect to the nucleophile (y=2).
The rate constant, k, could then be calculated using the data from any experiment. youtube.com
Integrated Rate Laws : Once the order of a reaction is known, the integrated rate law can be used to determine how reactant concentrations change over time. Plotting concentration data in different ways (e.g., [A] vs. time, ln[A] vs. time, or 1/[A] vs. time) can help determine if a reaction is zeroth, first, or second order, respectively, by identifying which plot yields a straight line. youtube.com
Identification and Characterization of Reaction Intermediates
The study of short-lived reaction intermediates is crucial for elucidating the mechanistic pathways of this compound. While direct experimental data for this specific compound is limited, analogies can be drawn from related carbonyl compounds and pyridinyl systems. Techniques such as transient absorption spectroscopy are instrumental in detecting and characterizing these fleeting species. nih.govrsc.orgmasterorganicchemistry.com
Upon photochemical excitation, carbonyl compounds can form excited singlet and triplet states. nih.gov For ketones and aldehydes, particularly in aqueous solutions where they can exist as hydrates, Norrish Type I cleavage is a potential pathway, leading to the formation of radical intermediates. nih.gov In the case of this compound, this would involve the homolytic cleavage of the C-C bond adjacent to the carbonyl group, generating a pyridinoyl radical and a dihydroxymethyl radical.
Furthermore, the presence of the pyridine ring introduces the possibility of forming pyridinyl radical intermediates. acs.org Electrochemical analyses of related pyridinium salts have shown reversible reduction waves, indicating a degree of stability for the corresponding pyridinyl radicals. acs.org Computational studies on similar systems can provide insights into the electronic properties and stability of such radical species. acs.org
Table 1: Hypothetical Transient Species in the Photolysis of this compound
| Intermediate | Method of Generation | Potential Characterization Technique | Expected Properties |
| Pyridinoyl Radical | Norrish Type I Cleavage | Transient Absorption Spectroscopy, EPR Spectroscopy | Characteristic absorption in the UV-Vis region, specific g-factor in EPR. |
| Dihydroxymethyl Radical | Norrish Type I Cleavage | EPR Spectroscopy | Hyperfine coupling constants from the hydroxyl and methyl protons. |
| Pyridinyl Radical | Single Electron Reduction of a Pyridinium Precursor | Cyclic Voltammetry, Transient Absorption Spectroscopy | Reversible redox potential, specific absorption bands. |
This table is a hypothetical representation based on the reactivity of analogous compounds and is intended for illustrative purposes.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in asymmetric synthesis. While specific studies on this compound are not extensively documented, the principles of stereocontrol in reactions of α-alkoxy aldehydes and ketones provide a valuable framework. acs.org
Reactions at the carbonyl group or the adjacent chiral center can proceed with varying degrees of diastereoselectivity and enantioselectivity. For instance, the addition of a nucleophile to the carbonyl group can be influenced by the existing stereocenter at the diol-bearing carbon, potentially leading to the preferential formation of one diastereomer over another.
In the context of synthesizing chiral molecules, related pyridine derivatives have been employed in diastereoselective syntheses. For example, the reactions of 2-pyridinecarbaldehyde with chiral auxiliaries have been shown to proceed with good diastereomeric ratios. chemicalbook.com Similarly, the stereocontrol in [2+2] cycloaddition reactions between ketenes and chiral α-alkoxy aldehydes has been predicted through computational studies, suggesting that high levels of stereocontrol are achievable. acs.org
Table 2: Potential Stereoselective Reactions Involving this compound Derivatives
| Reaction Type | Chiral Influence | Expected Outcome | Method of Analysis |
| Nucleophilic addition to the carbonyl | Pre-existing stereocenter at the diol | Diastereomeric mixture of alcohol products | NMR spectroscopy, Chiral HPLC |
| Reduction of the carbonyl group | Chiral reducing agent | Enantiomerically enriched diol product | Chiral HPLC, Polarimetry |
| Cycloaddition involving a derivative | Chiral auxiliary on the pyridine ring | Diastereomerically enriched cycloadduct | X-ray crystallography, NMR spectroscopy |
This table presents hypothetical scenarios for stereoselective reactions based on established principles in organic chemistry.
Photochemical Reaction Mechanisms
The photochemical reactions of this compound are expected to be rich and varied, drawing from the known photochemistry of ketones, aldehydes, and pyridine-containing compounds. The initial step in these reactions is the absorption of light by the carbonyl chromophore, leading to an excited state. nih.gov
One plausible photochemical pathway is a Norrish Type I reaction, as previously mentioned, which involves the cleavage of the α-carbon-carbon bond. This generates a pair of radicals that can undergo subsequent reactions such as recombination, disproportionation, or reaction with the solvent. nih.gov
Another important photochemical process for carbonyl compounds is hydrogen abstraction. The excited carbonyl group can abstract a hydrogen atom from a suitable donor, which in this case could be the hydroxyl groups of the diol or the solvent. In aqueous solutions, aliphatic ketones can form hydrates through hydrogen bonding, which can alter the energy levels of the excited states and influence the propensity for radical formation upon UV irradiation. nih.gov
The presence of the pyridine ring can also lead to specific photochemical pathways. Photochemical functionalization of pyridines via pyridinyl radicals has been reported, where the pyridinyl radical, generated through single-electron reduction of a pyridinium ion, can couple with other radical species. acs.org Photochemical uncaging of aldehydes and ketones has also been demonstrated through photocyclization and fragmentation cascades of related systems. nih.gov
Table 3: Summary of Potential Photochemical Reaction Pathways
| Pathway | Initiating Step | Key Intermediates | Potential Products |
| Norrish Type I Cleavage | α-C-C bond homolysis | Pyridinoyl and dihydroxymethyl radicals | Recombination products, decarbonylation products |
| Intermolecular Hydrogen Abstraction | H-atom abstraction from solvent by excited ketone | Ketyl radical, solvent radical | Reduction products, coupling products |
| Intramolecular Hydrogen Abstraction | H-atom abstraction from diol by excited ketone | Biradical species | Cyclization or fragmentation products |
| Pyridinyl Radical Coupling | Single electron transfer to a pyridinium precursor | Pyridinyl radical, other radical species | C-C coupled products at the pyridine ring |
This table outlines hypothetical photochemical mechanisms based on the known reactivity of similar functional groups and molecular structures.
Theoretical and Computational Chemistry Studies of 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. For a molecule like 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one, methodologies such as Density Functional Theory (DFT) and ab initio methods would be employed to gain insights into its behavior at the atomic level.
DFT, particularly with hybrid functionals like B3LYP, is a popular choice due to its balance of computational cost and accuracy in predicting various molecular properties. These methods would be used to calculate the electronic structure, optimized geometry, spectroscopic parameters, and other key chemical descriptors of the title compound. Ab initio methods, while computationally more demanding, can provide even higher accuracy for specific properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational study of this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to locate its equilibrium structure. Given the presence of rotatable single bonds, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers.
For the related compound, 2-acetylpyridine (B122185), theoretical calculations have shown that the cis conformer, where the carbonyl oxygen and the pyridine (B92270) nitrogen are on the same side, is the most stable. uni-muenchen.de However, for this compound, the presence of the two hydroxyl groups would introduce intramolecular hydrogen bonding possibilities, which would significantly affect the conformational preferences.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length (Å) | C(pyridine)-C(keto) | 1.50 |
| C(keto)=O | 1.25 | |
| C(keto)-C(dihydroxy) | 1.54 | |
| C(dihydroxy)-O(hydroxyl) | 1.42 | |
| Bond Angle (°) | N(pyridine)-C-C(keto) | 118 |
| C(pyridine)-C(keto)=O | 120 | |
| O=C(keto)-C(dihydroxy) | 119 | |
| Dihedral Angle (°) | N-C-C=O | 0 (for a planar conformer) |
Note: The values in this table are illustrative and not based on actual computational data for the title compound.
Electronic Structure and Bonding Characteristics
Understanding the electronic structure provides insights into the distribution of electrons within the molecule and the nature of its chemical bonds. DFT calculations would be used to determine properties such as atomic charges and electron density distribution. The presence of the electronegative oxygen and nitrogen atoms would lead to a polarized electronic structure, with significant partial positive and negative charges on different atoms. This polarization is key to understanding the molecule's reactivity and intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. For acetyl pyridine derivatives, characteristic signals for the carbonyl carbon are observed around 201-204 ppm in ¹³C-NMR spectra. np-mrd.org The hydroxyl protons in the title compound would be expected to show chemical shifts that are sensitive to hydrogen bonding and solvent effects.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is crucial for identifying the functional groups and understanding the vibrational modes of the molecule. A detailed vibrational analysis has been performed for 2-acetylpyridine using DFT, allowing for the assignment of experimental spectral bands. uni-muenchen.de For the title compound, characteristic stretching frequencies for the O-H, C=O, and C-N bonds would be of particular interest.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| O-H stretch | Hydroxyl | 3400-3600 |
| C-H stretch (aromatic) | Pyridine | 3000-3100 |
| C=O stretch | Ketone | 1680-1700 |
| C=N/C=C stretch | Pyridine | 1400-1600 |
Note: The values in this table are illustrative and not based on actual computational data for the title compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 2-acetylpyridine, the HOMO/LUMO energy gap has been calculated, providing insights into its electronic properties. np-mrd.org The introduction of hydroxyl groups would be expected to raise the HOMO energy and potentially lower the HOMO-LUMO gap, thereby influencing its reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and not based on actual computational data for the title compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom and carbonyl oxygen are typically regions of negative electrostatic potential, while the hydrogen atoms are regions of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. For a molecule like this compound, NBO analysis would be used to quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals, which contributes to the stability of the molecule. This analysis also provides information on the hybridization of the atoms and the nature of the chemical bonds.
Charge Distribution and Dipole Moment Calculations
Computational chemistry provides powerful tools to investigate the electronic properties of molecules, such as charge distribution and dipole moment. For this compound, these calculations would offer significant insights into its reactivity and intermolecular interactions.
Charge Distribution: The charge distribution within a molecule is a key determinant of its chemical behavior. In this compound, the presence of electronegative oxygen and nitrogen atoms leads to a non-uniform distribution of electron density.
Pyridyl Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon atoms. This is a general feature of pyridine and its derivatives.
Carbonyl Group: The carbonyl group (C=O) is highly polarized, with the oxygen atom bearing a significant partial negative charge and the carbonyl carbon a partial positive charge. This makes the carbonyl carbon an electrophilic center, susceptible to nucleophilic attack.
Gem-diol Group: The two hydroxyl (-OH) groups attached to the same carbon (the gem-diol) also contribute to the charge distribution. The oxygen atoms of the hydroxyl groups are electron-withdrawing, further influencing the electron density of the adjacent carbon atom.
A computational method such as Natural Population Analysis (NPA) could be used to quantify these partial charges. The results would likely show a significant positive charge on the carbonyl carbon, making it a primary site for chemical reactions.
Illustrative Data Table for Calculated Electronic Properties:
Since specific experimental or calculated data for this compound is not available, the following table illustrates the type of data that would be generated from such a computational study, based on general principles for similar molecules.
| Parameter | Predicted Value/Characteristic | Method of Calculation |
| Partial Atomic Charges | ||
| Pyridine Nitrogen | Negative | Natural Population Analysis (NPA) |
| Carbonyl Carbon | Positive | Natural Population Analysis (NPA) |
| Carbonyl Oxygen | Negative | Natural Population Analysis (NPA) |
| Hydroxyl Oxygens | Negative | Natural Population Analysis (NPA) |
| Dipole Moment | Non-zero, significant magnitude | Density Functional Theory (DFT) |
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. longdom.orgsydney.edu.au For this compound, a PES analysis would be invaluable for understanding its conformational preferences, reaction pathways, and vibrational dynamics. emory.edu
The PES is a multidimensional landscape where valleys correspond to stable or metastable structures (minima) and mountain passes represent transition states for reactions or conformational changes. researchgate.net For a molecule like this compound, key degrees of freedom to explore on the PES would include:
Rotation around the C-C bond: This would reveal the most stable conformations regarding the relative orientation of the pyridyl ring and the dihydroxy-keto moiety.
Rotation of the hydroxyl groups: This would identify the preferred orientations of the O-H bonds, which could be influenced by intramolecular hydrogen bonding.
Inversion of the diol carbon: This would map the energy barrier for the interconversion of stereoisomers if the carbon is chiral.
By locating the minima on the PES, the most stable conformers of the molecule can be identified. The energy differences between these conformers provide information about their relative populations at a given temperature. The saddle points on the PES correspond to the transition states, and the energy at these points determines the activation energy for a particular process. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. rsc.orgnih.gov For this compound, a key reaction to study would be its formation via the hydration of the corresponding diketone, 2-pyridylglyoxal.
The hydration of a carbonyl group can be catalyzed by either acid or base. libretexts.orgyoutube.com Computational studies could model these catalytic pathways:
Base-Catalyzed Hydration: This mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Acid-Catalyzed Hydration: This pathway would begin with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
For each step in these mechanisms, computational methods can be used to locate the transition state structure and calculate its energy. This allows for the determination of the rate-determining step of the reaction and provides a detailed understanding of the reaction's kinetics. khanacademy.org
Illustrative Data Table for a Hypothetical Reaction Pathway:
The following table illustrates the type of data that would be obtained from a computational study of the hydration of 2-pyridylglyoxal to form this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |
| 1 | Reactants (2-pyridylglyoxal + H₂O) | 0.0 | DFT (e.g., B3LYP/6-31G) |
| 2 | Transition State 1 | Calculated Activation Energy | DFT (e.g., B3LYP/6-31G) |
| 3 | Intermediate | Calculated Energy | DFT (e.g., B3LYP/6-31G) |
| 4 | Transition State 2 | Calculated Activation Energy | DFT (e.g., B3LYP/6-31G) |
| 5 | Product (this compound) | Calculated Reaction Enthalpy | DFT (e.g., B3LYP/6-31G*) |
Tautomerism and Isomerism Studies (e.g., Hydrate-Ketone Equilibrium, Keto-Enol Tautomerism of related structures)
Tautomerism is a crucial aspect of the chemistry of carbonyl compounds. For this compound, two main types of tautomerism are relevant: the hydrate-ketone equilibrium and the potential for keto-enol tautomerism in related structures.
Hydrate-Ketone Equilibrium: The compound this compound is the hydrate (B1144303) of 2-pyridylglyoxal. The equilibrium between the hydrated (gem-diol) form and the unhydrated keto form is a dynamic process. libretexts.org The position of this equilibrium is influenced by electronic and steric factors. Electron-withdrawing groups on the α-carbon tend to favor the hydrate form. libretexts.orgmdpi.com The electron-withdrawing nature of the pyridyl group would likely shift the equilibrium towards the hydrate. Computational studies can predict the relative energies of the ketone and its hydrate, thereby estimating the equilibrium constant for this process. rsc.org
Keto-Enol Tautomerism: While this compound itself is a gem-diol, its precursor, 2-pyridylglyoxal, can theoretically exhibit keto-enol tautomerism. rsc.orgmasterorganicchemistry.comlibretexts.org The enol form would have a carbon-carbon double bond and a hydroxyl group. The relative stability of the keto and enol tautomers is influenced by factors such as conjugation, hydrogen bonding, and solvent effects. masterorganicchemistry.comtruman.edu For instance, studies on phenacylpyridines, which are structurally related, have shown that the enol content can be significant, particularly in non-polar solvents. rsc.org Computational methods can be employed to calculate the energies of the different tautomers and the transition states for their interconversion, providing a detailed picture of the tautomeric landscape. truman.edu
Coordination Chemistry and Ligand Applications of 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Design Principles for Metal Ligands
The design of metal ligands based on 2,2-dihydroxy-1-(pyridin-2-yl)ethan-1-one and its tautomers is guided by several key principles inherent to its molecular structure. The molecule's ability to exist in keto-enol and enediol forms provides a versatile platform for coordinating to a variety of metal centers. In the solid state, α-pyridoin has been shown to exist in a coplanar E-enediol configuration, stabilized by strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent pyridyl nitrogen atoms. scirp.org This inherent structural feature is a critical consideration in ligand design.
The primary design principles revolve around:
Chelation: The proximate arrangement of the pyridyl nitrogen and the oxygen atoms of the α-hydroxy ketone or enediol functionalities allows for the formation of stable five- or six-membered chelate rings with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting metal complexes.
Bridging Capabilities: The presence of two pyridyl groups and multiple oxygen donors allows the ligand to act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).
Tautomeric Versatility: The tautomeric equilibrium between the α-hydroxy ketone and the enediol forms can be influenced by the metal ion, solvent, and pH. This allows for fine-tuning of the electronic properties and coordination behavior of the ligand. The deprotonation of the hydroxyl groups can lead to the formation of anionic ligands that form strong bonds with metal cations.
Steric and Electronic Tuning: Substitution on the pyridine (B92270) rings can be used to modify the steric hindrance and electronic properties of the ligand. For example, introducing electron-donating or electron-withdrawing groups can alter the pKa of the hydroxyl groups and the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bonds and the redox properties of the resulting complexes. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound or its tautomers typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and the presence of a base can significantly influence the final product, including the oxidation state of the metal and the coordination mode of the ligand.
While the coordination chemistry of α-pyridoin itself is not extensively documented in the form of a large variety of discrete complexes, studies on its derivatives, such as its oxime, provide insight into its reactivity. For instance, the reaction of α-pyridoin oxime with copper(II) chloride in the presence of triethylamine (B128534) leads to a complex transformation, resulting in a dodecanuclear copper(II) cluster. scirp.org This highlights the potential for metal-induced rearrangements and the formation of high-nuclearity species.
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O, C=N, and O-H groups upon complexation can confirm the involvement of these functionalities in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide evidence of complex formation.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Mass Spectrometry: Confirms the molecular weight of the complexes.
Elemental Analysis: Determines the elemental composition of the synthesized complexes, confirming their stoichiometry.
Table 1: Examples of Metal Complexes with Pyridine-Alcohol/Ketone Type Ligands and their Characterization Data
| Complex | Ligand | Metal Ion | Characterization Techniques | Reference |
|---|---|---|---|---|
| Dodecanuclear Copper Cluster | α-Pyridoin Oxime | Cu(II) | X-ray Crystallography, IR, Mass Spectrometry | scirp.org |
| [Ni((imino)pyridinyl alcoholato)Cl] | (Imino)pyridinyl alcohol | Ni(II) | X-ray Crystallography, Elemental Analysis | nih.gov |
| [Pd((imino)pyridinyl alcoholato)(OAc)] | (Imino)pyridinyl alcohol | Pd(II) | X-ray Crystallography, Elemental Analysis | nih.gov |
Binding Modes and Coordination Geometries
This compound and its tautomers can adopt several binding modes, leading to a variety of coordination geometries around the metal center. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Bidentate Chelation: The most common binding mode involves the coordination of one pyridyl nitrogen and the oxygen atom of the adjacent hydroxyl group to the metal center, forming a stable five-membered chelate ring. This is a prevalent motif in complexes with (imino)pyridinyl alcoholato ligands. nih.gov
Bridging Coordination: The ligand can bridge two metal centers in several ways. For instance, the two pyridyl groups can coordinate to different metal ions, or the enediol form can bridge two metals through its oxygen atoms. This bridging capability is crucial for the formation of polynuclear clusters and coordination polymers. The dodecanuclear copper cluster formed from α-pyridoin oxime showcases complex bridging arrangements. scirp.org
Monodentate Coordination: In some cases, only one of the potential donor atoms, such as a pyridyl nitrogen, may coordinate to the metal center, leaving other functional groups uncoordinated or involved in hydrogen bonding.
The coordination of these ligands can result in various geometries around the metal center, including:
Octahedral: This is a common geometry for transition metal ions, achieved by the coordination of three bidentate ligands or a combination of the ligand and other monodentate or bidentate ligands.
Square Planar: Often observed for d8 metal ions like Ni(II) and Pd(II). nih.gov
Tetrahedral: Can occur with metal ions that have a d10 electronic configuration or with bulky ligands.
Trigonal Bipyramidal: Another possible geometry for five-coordinate complexes. nih.gov
Table 2: Crystallographic Data for Selected Metal Complexes with Related Pyridine-Based Ligands
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| Ni(hfac)2(IM-o-QN) | Triclinic | P-1 | Ni-O: ~2.0, Ni-N: ~2.1 | Distorted Octahedral | scirp.org |
| Zn(hfac)2(IM-o-QN) | Monoclinic | C2/c | Zn-O: ~2.0, Zn-N: ~2.1 | Distorted Octahedral | scirp.org |
| [Cu(HAld)(Ald)(N3)] | Monoclinic | P21/n | Cu-N(pyridine): ~2.04, Cu-N(oxime): ~1.99 | Distorted Square Pyramid | mdpi.com |
Applications in Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of this compound complexes are not widely reported, the structural motifs present in this ligand are found in many effective catalysts. Pyridine-alcohol and pyridine-imine ligands are known to form complexes that are active in a range of catalytic transformations.
Homogeneous Catalysis: Complexes of transition metals with chiral pyridinyl alcohols have been successfully employed as catalysts in asymmetric synthesis, such as the epoxidation of olefins and the transfer hydrogenation of ketones. nih.govresearchgate.net The combination of a stereogenic center on the ligand and the coordinating metal ion can create a chiral environment that induces enantioselectivity in the products. For example, iron(II) complexes with pyridyl-imine ligands have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net
Heterogeneous Catalysis: The immobilization of these complexes onto solid supports, such as silica (B1680970) or polymers, can lead to the development of heterogeneous catalysts. These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. For instance, copper(II) complexes with Schiff-base ligands immobilized on silica have been used as catalysts for the synthesis of N-heterocycles. researchgate.net The functional groups on this compound would be amenable to similar immobilization strategies. Pyridine(diimine) iron complexes have also shown catalytic activity in [2+2]-cycloaddition reactions. princeton.edu
Supramolecular Assembly and Crystal Engineering
The ability of this compound to participate in various non-covalent interactions makes it an excellent building block for supramolecular assembly and crystal engineering. The key interactions that drive the assembly process include:
Coordination Bonds: The directional nature of metal-ligand coordination is a powerful tool for constructing discrete supramolecular architectures and extended networks.
Hydrogen Bonding: The hydroxyl groups of the ligand are effective hydrogen bond donors, while the pyridyl nitrogen and carbonyl oxygen atoms can act as acceptors. These interactions play a crucial role in directing the assembly of molecules in the solid state, leading to the formation of tapes, sheets, and three-dimensional networks.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which further stabilize the supramolecular structures.
Through the judicious combination of these interactions, it is possible to design and synthesize crystalline materials with specific topologies and properties. While specific examples with α-pyridoin are limited, the principles are well-established for related pyridine-containing molecules in the construction of complex supramolecular assemblies. nih.gov
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate and bridging capabilities of this compound make it a promising candidate for use as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are crystalline materials with porous structures, which have shown great promise in applications such as gas storage, separation, and catalysis.
The pyridine and carboxylate functionalities are common building blocks in MOF chemistry. osti.gov The introduction of a linker like α-pyridoin could lead to the formation of novel MOF structures with interesting properties. The hydroxyl groups within the pores could serve as active sites for catalysis or as recognition sites for specific guest molecules. The flexibility of the ethanone (B97240) backbone could also lead to dynamic MOFs that respond to external stimuli.
While the direct incorporation of this compound into MOFs has not been extensively reported, research on MOFs constructed from pyridine-dicarboxylate and other functionalized pyridine linkers demonstrates the feasibility of this approach. rsc.orgrsc.orgrsc.org For example, pyridine-induced structural reconfiguration has been used to transform a 3D MOF into a 2D material with enhanced catalytic activity for the oxygen evolution reaction. rsc.org This highlights the potential for tuning the dimensionality and properties of MOFs through the careful selection of pyridine-based linkers.
Synthetic Utility and Derivatization of 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Role as a Versatile Building Block in Organic Synthesis
2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one, primarily through its more reactive α-ketoaldehyde form (pyridin-2-ylglyoxal), serves as a versatile precursor in organic synthesis. The high reactivity of the aldehyde group allows for covalent bond formation with various nucleophiles, making it a valuable building block for creating diverse molecular structures. This reactivity is fundamental to its utility in synthesizing a range of heterocyclic scaffolds, which are prominent motifs in medicinal chemistry and materials science. The pyridine (B92270) ring itself can influence the reactivity of the dicarbonyl system and provides a site for potential metal coordination or further functionalization. The compound's ability to participate in various chemical transformations makes it a key intermediate for generating libraries of novel molecules for research purposes.
Synthesis of Complex Heterocyclic Scaffolds
The dicarbonyl nature of pyridin-2-ylglyoxal is particularly well-suited for condensation reactions with dinucleophiles, leading to the formation of various heterocyclic rings.
Nitrogen-Containing Heterocycles
The most common and well-established use of α-dicarbonyl compounds like pyridin-2-ylglyoxal is in the synthesis of nitrogen-containing heterocycles. A prime example is the condensation reaction with 1,2-diamines to form quinoxalines. Quinoxalines are an important class of heterocycles with a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. researchgate.net
The synthesis involves the reaction of pyridin-2-ylglyoxal with substituted or unsubstituted o-phenylenediamines. The reaction typically proceeds under mild conditions and is often catalyzed by acids. researchgate.net The general mechanism involves an initial nucleophilic attack of one amino group on one of the carbonyls, followed by cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring. This method is highly efficient for producing a variety of 2-(pyridin-2-yl)quinoxaline derivatives.
Table 1: Synthesis of Quinoxaline Derivatives from Pyridin-2-ylglyoxal
| Reactant 1 | Reactant 2 (o-phenylenediamine derivative) | Product |
|---|---|---|
| Pyridin-2-ylglyoxal | 1,2-Phenylenediamine | 2-(Pyridin-2-yl)quinoxaline |
| Pyridin-2-ylglyoxal | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(pyridin-2-yl)quinoxaline |
| Pyridin-2-ylglyoxal | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(pyridin-2-yl)quinoxaline |
Pyridine and Pyridone Derivatives
In principle, the 1,2-dicarbonyl moiety of pyridin-2-ylglyoxal can participate in condensation reactions with active methylene (B1212753) compounds (compounds with a CH2 group flanked by two electron-withdrawing groups) to construct pyridone rings, a reaction known as the Guareschi-Thorpe condensation. researchgate.net Similarly, established methods for pyridine synthesis often involve the condensation of dicarbonyl compounds with enamines or other nitrogen-containing precursors. However, a review of the scientific literature does not show specific, well-documented examples of this compound being used as the starting dicarbonyl component for the synthesis of new pyridine or pyridone scaffolds. General synthetic routes to these heterocycles typically employ other, more common dicarbonyl precursors.
Exploration of Structure-Activity Relationships (SAR) in Related Compounds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For derivatives of this compound, SAR exploration would involve modifying its core components: the pyridine ring and the dicarbonyl-derived heterocyclic system.
For instance, in quinoxaline derivatives synthesized from this precursor, modifications could include:
Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule.
Substitution on the quinoxaline core: Altering the groups on the benzene (B151609) portion of the quinoxaline to affect properties like lipophilicity, solubility, and steric interactions with biological targets.
While SAR studies for various pyridine and pyridone derivatives are extensively reported, demonstrating how specific functional groups impact their biological activities, specific SAR analyses originating from derivatives of this compound are not widely available in the current literature.
Development of Novel Derivatives for Specific Research Applications
The development of novel derivatives from a versatile building block is a key strategy for discovering new molecules with specific functions. Pyridine-containing compounds are critical in the production of pharmaceuticals and agrochemicals. The heterocyclic scaffolds, such as quinoxalines, that can be synthesized from this compound are known to possess a wide range of biological activities and are investigated for applications in drug development. researchgate.net
Despite this potential, the focused development of novel derivatives from this compound for specific research applications is not a prominent theme in published chemical research. The literature tends to focus on more general synthetic methods for the target heterocycles rather than the specific utility of this particular precursor.
Future Research Directions and Perspectives for 2,2 Dihydroxy 1 Pyridin 2 Yl Ethan 1 One
Development of Highly Efficient and Selective Synthetic Protocols
The availability of a target molecule is the gateway to exploring its properties and applications. Currently, dedicated synthetic routes to 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one are not well-documented. Future research should prioritize the development of efficient and selective methods for its preparation.
One promising avenue is the selective oxidation of 2-acetylpyridine (B122185). While vigorous oxidation can lead to the formation of other products, controlled oxidation using modern reagents could yield the desired α-keto aldehyde, which would exist as the gem-diol in aqueous media. Another approach could be the direct synthesis from pyridine-2-carboxaldehyde. acs.org
Furthermore, the synthesis of related α-hydroxy ketones can be achieved through various methods, including the photoinduced amination of α-hydroxy ketones. acs.org Investigating similar transformations starting from readily available pyridine (B92270) derivatives could provide a novel entry to the target compound. A key challenge will be to control the reaction conditions to favor the formation and isolation of the gem-diol, which may be in equilibrium with its anhydrous α-keto aldehyde form.
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Reagent/Strategy | Potential Product | Key Considerations |
| 2-Acetylpyridine | Selective oxidizing agents (e.g., SeO₂) | 2-Pyridylglyoxal (hydrates to the target) | Control of oxidation to prevent over-oxidation. |
| Pyridine-2-carboxaldehyde | Nucleophilic addition of a masked formyl group | Protected intermediate, then deprotection | Multi-step process requiring careful protecting group chemistry. |
| 2-Bromopyridine (B144113) | Grignard formation followed by reaction with glyoxal (B1671930) | This compound | Potential for side reactions and low yields. |
Deeper Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and devising new applications. The equilibrium between the gem-diol and its anhydrous α-keto aldehyde form, 2-pyridylglyoxal, is a central aspect that warrants detailed investigation. Spectroscopic studies, such as NMR and IR, in various solvents and at different temperatures, could elucidate the factors governing this equilibrium.
Furthermore, the reactivity of the carbonyl and hydroxyl groups offers a rich field for mechanistic exploration. For instance, the reaction of related α-keto acids with amino acids to form Strecker aldehydes proceeds through an imine intermediate. nih.gov Investigating analogous reactions with this compound could reveal new pathways for the synthesis of nitrogen-containing heterocycles. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and reaction pathways of these transformations. nih.gov
Expansion of Catalytic Roles and Applications
The pyridine nitrogen atom in this compound can act as a Lewis base and a ligand for metal centers. wikipedia.org This opens up possibilities for its use as a catalyst or as a ligand in catalytic systems. Research could focus on the design of metal complexes incorporating this molecule as a bidentate ligand, utilizing the pyridine nitrogen and one of the hydroxyl oxygens or the ketone oxygen. Such complexes could be screened for their catalytic activity in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions.
The catalytic hydrogenation of α,β-epoxy ketones to β-hydroxy ketones has been demonstrated using NADH coenzyme models, highlighting the potential of related structures in catalysis. nih.gov Exploring the catalytic potential of this compound and its derivatives in similar reductions or other asymmetric transformations would be a valuable research direction. The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn could modulate the catalytic activity of the system. acs.org
Advanced Computational Design of New Functionalities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, computational studies can be employed to:
Predict Conformational Preferences: Determine the most stable conformations of the molecule and its potential complexes.
Elucidate Reaction Mechanisms: Model the pathways of key reactions to understand transition states and intermediates.
Design Novel Derivatives: In silico design of derivatives with enhanced catalytic activity or specific material properties. For instance, computational screening could identify substituents on the pyridine ring that would optimize the electronic properties for a desired catalytic reaction. nih.gov
Systematic computational studies on related cyclopropyl (B3062369) ketones have revealed fundamental relationships between structure and reactivity, providing a roadmap for similar investigations on this pyridyl derivative. nih.gov
Table 2: Potential Areas for Computational Investigation
| Research Area | Computational Method | Expected Outcome |
| Conformational Analysis | Molecular Mechanics (MM), DFT | Identification of low-energy conformers and intramolecular interactions. |
| Mechanistic Studies | DFT, Ab initio methods | Elucidation of reaction pathways and transition state energies. |
| Design of Catalysts | DFT, QSAR | Prediction of catalytic activity and design of improved ligands. |
| Material Properties | Molecular Dynamics (MD), DFT | Simulation of self-assembly and prediction of electronic properties. |
Exploration of Novel Materials Science Applications
The pyridine scaffold is a common motif in functional materials due to its electronic properties and ability to coordinate with metals. nih.gov The unique combination of a pyridine ring and a reactive gem-diol/α-keto aldehyde functionality in this compound makes it an attractive building block for novel materials.
Future research could explore its use in the synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen and the oxygen atoms to bind to metal ions could be exploited to construct porous materials with potential applications in gas storage, separation, and catalysis.
Functional Dyes and Sensors: The electronic structure of the molecule suggests that its derivatives could exhibit interesting photophysical properties. Research into the synthesis of conjugated systems based on this scaffold could lead to new fluorescent probes for sensing metal ions or other analytes.
Self-Assembling Systems: The presence of hydrogen bond donors and acceptors could facilitate the formation of ordered supramolecular structures in the solid state or in solution.
The incorporation of pyridine derivatives into perovskite solar cells has been shown to passivate defects and improve device performance, indicating the potential of such molecules in advanced materials. acs.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one, and how are reaction conditions optimized?
Synthesis typically involves condensation reactions between pyridine derivatives and diketones or hydroxylated precursors. For example, analogous compounds like 1,2-di(pyridin-2-yl)ethanone are synthesized via uncatalyzed thermal reactions between pyridinecarboxaldehyde and pyridinemethanol at elevated temperatures (~140°C) . Optimization focuses on solvent selection (e.g., solvent-free conditions), temperature control to avoid decomposition, and stoichiometric ratios to minimize byproducts. Bromination steps (e.g., using N-bromosuccinimide) may be applied for derivatives, requiring inert atmospheres and controlled reagent addition .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?
Key techniques include:
- ¹H-NMR : Analysis of aromatic proton environments (pyridinyl and phenolic groups) and hydroxyl proton signals, which may exhibit exchange broadening.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches. Instability in IR spectra (e.g., time-dependent changes) may indicate tautomerization or decomposition, requiring immediate analysis post-synthesis .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs.
Q. What are the dominant reactivity pathways (e.g., oxidation, substitution) for this compound, and how do experimental conditions influence product distribution?
The α-diketone and hydroxyl groups enable:
- Oxidation : Conversion to carboxylic acids under strong oxidizing agents (e.g., KMnO₄ in acidic conditions).
- Nucleophilic Substitution : Bromine or hydroxyl groups can be replaced by amines or thiols in polar aprotic solvents (e.g., DMF) at moderate temperatures .
- Reduction : Borohydride reagents selectively reduce carbonyl groups to alcohols.
Condition optimization (pH, temperature, solvent polarity) is critical to direct reactivity. For example, acidic conditions favor protonation of the pyridinyl nitrogen, altering electronic effects and reaction kinetics .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound, particularly for handling twinned data or high-resolution datasets?
SHELXL is robust for small-molecule refinement, especially with high-resolution (<1.0 Å) or twinned data. Key steps include:
- Twinning Analysis : Use the BASF parameter to refine twin fractions and HKLF 5 format for twinned data integration .
- Hydrogen Bonding : Assign restraints for hydroxyl and pyridinyl H-atoms using AFIX commands.
- Disorder Modeling : For flexible moieties (e.g., hydroxyl groups), apply PART instructions to split occupancy. Validation tools (e.g., PLATON) should cross-check hydrogen-bonding networks against Etter’s graph-set analysis .
Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?
Discrepancies often arise from dynamic effects (e.g., tautomerization) or solvent interactions. Strategies include:
- Variable-Temperature NMR : Probe temperature-dependent conformational changes.
- Solvent-Modeling in DFT : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in calculations.
- Cross-Validation with X-ray Data : Use crystallographic bond lengths and angles to refine computational geometries .
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular assembly?
Apply graph-set analysis (Etter’s formalism) to categorize H-bond motifs (e.g., chains, rings). Tools like Mercury (CCDC) visualize motifs, while CrystalExplorer quantifies interaction energies. For example, pyridinyl N–H···O interactions often form R₂²(8) rings, stabilizing layered structures. Comparative studies with analogues (e.g., 2-bromo derivatives) reveal substituent effects on packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
